Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate
描述
属性
IUPAC Name |
tert-butyl 3-amino-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBLNIEPDTKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Approach A: Four-Step Synthesis via Oxetane Intermediate
This method is described in a 2021 patent (CN113214290A) and involves the following key steps:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Acylation of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride | Triethylamine (or pyridine, diisopropylethylamine, potassium carbonate) as base; solvent dichloromethane; temperature ≤10 °C | Reaction proceeds to form chloroacetylated intermediate |
| 2 | Intramolecular cyclization under inert atmosphere | Sodium hydride or n-butyl lithium as base; second solvent (e.g., THF) | Formation of spirocyclic intermediate |
| 3 | Reduction of intermediate | Lithium aluminum hydride in inert atmosphere; solvent such as ether | Reduction of ketone or ester functionalities |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen pressure 20-100 psi; temperature 20-50 °C; 8-20 hours; acetic acid as activator | Yields 2,5-dioxa-8-azaspiro[3.5]nonane, precursor to target compound |
This sequence efficiently constructs the azaspiro ring system with high regioselectivity and allows further functionalization to introduce the tert-butyl carbamate protecting group.
Approach B: Epoxidation and Ring Expansion of Diazaspiro Intermediates
A 2012 patent (CN102659678B) outlines a method focusing on the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, closely related to the target compound. The process includes:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of compound II with compound V to form compound VI | NaH as base; solvent tetrahydrofuran (THF) or dimethylformamide (DMF); temperature 60-120 °C | Molar ratio compound II:compound V:NaH = 1:1:1.5-4.0 |
| 2 | Epoxidation and ring expansion of compound VI to form target compound I | Oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide; solvent dichloromethane (DCM) or acetonitrile; temperature 10-60 °C | High yield with total yield ~70.7%; suitable for large scale |
This method benefits from fewer reaction steps, simple operation, and the use of inexpensive raw materials, providing a practical route for industrial synthesis.
Comparative Summary of Preparation Methods
| Feature | Approach A (Oxetane Route) | Approach B (Diazaspiro Route) |
|---|---|---|
| Starting materials | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Compound II and compound V (diazaspiro precursors) |
| Key reactions | Acylation, cyclization, reduction, catalytic hydrogenation | Base-mediated coupling, epoxidation, ring expansion |
| Reaction conditions | Multi-step, inert atmosphere, low to moderate temperatures | Moderate temperatures, common solvents (THF, DCM) |
| Yield | High yield per step, overall moderate | High total yield (~70.7%) |
| Scalability | Suitable for large scale | Suitable for large scale |
| Complexity | Four-step process | Two-step process |
| Advantages | Well-established intermediates, flexibility | Fewer steps, cost-effective |
Research Findings and Notes
- The use of triethylamine and lithium aluminum hydride in Approach A allows for selective functional group transformations with minimal side reactions.
- Catalytic hydrogenation under mild conditions effectively removes benzyl protecting groups without affecting the azaspiro ring.
- Approach B’s epoxidation step using mCPBA is a mild oxidation method that facilitates ring expansion without over-oxidation.
- Both methods emphasize inert atmosphere conditions to prevent side reactions during sensitive steps such as reductions and cyclizations.
- The tert-butyl carbamate protecting group is introduced or retained throughout the synthesis to protect the amino functionality, enhancing compound stability.
Data Table: Key Reagents and Conditions
| Step | Reagent(s) | Solvent(s) | Temperature | Atmosphere | Notes |
|---|---|---|---|---|---|
| Acylation (Approach A) | Chloroacetyl chloride, triethylamine | Dichloromethane | ≤10 °C | Ambient | Dropwise addition, reaction time ~16 hrs |
| Cyclization (Approach A) | Sodium hydride or n-butyl lithium | THF or similar | Room temp to 60 °C | Inert (N2 or Ar) | Self-cyclization step |
| Reduction (Approach A) | Lithium aluminum hydride | Ether solvents | Room temp | Inert | Molar ratio 1:1.1-2 (substrate:reducing agent) |
| Hydrogenation (Approach A) | H2 gas, Pd/C catalyst | Acetic acid, solvent | 20-50 °C | Hydrogen atmosphere 20-100 psi | 8-20 hrs, removes benzyl group |
| Coupling (Approach B) | Compound II, Compound V, NaH | THF or DMF | 60-120 °C | Inert | Molar ratio 1:1:1.5-4 NaH |
| Epoxidation (Approach B) | mCPBA or H2O2 | DCM or acetonitrile | 10-60 °C | Ambient | Ring expansion step |
化学反应分析
Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemical Properties and Structure
The molecular formula of tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. Its structure features a spirocyclic framework that is significant for its biological activity and potential applications in drug development.
Medicinal Chemistry
a. Drug Development
This compound has been explored as a building block for designing novel therapeutics. The spirocyclic structure contributes to its ability to interact with biological targets, making it a candidate for developing drugs aimed at various diseases, including neurological disorders and cancer.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, suggesting its utility in anticancer drug development .
b. Protein Degradation
Recent research indicates that compounds like this compound can serve as protein degrader building blocks. This is particularly relevant in targeted protein degradation strategies, which are gaining traction in therapeutic applications.
Synthetic Biology
a. Bioconjugation
In synthetic biology, this compound can be utilized for bioconjugation processes due to its amino group, allowing it to form stable linkages with biomolecules. This property is essential for developing targeted delivery systems for drugs and imaging agents.
b. Peptide Synthesis
The compound can also be employed in peptide synthesis, where its unique structure can enhance the stability and bioactivity of peptide-based therapeutics.
Materials Science
a. Polymer Chemistry
This compound has potential applications in polymer chemistry due to its ability to participate in various polymerization reactions. This can lead to the development of new materials with tailored properties for specific applications.
b. Coatings and Adhesives
The compound's chemical properties make it suitable for formulating advanced coatings and adhesives that require specific mechanical and thermal characteristics.
Data Table: Applications Overview
作用机制
The mechanism of action of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
相似化合物的比较
Comparison with Structurally Similar Compounds
Functional Group Variations
Amino vs. Hydroxy/Oxo Substituents
- Tert-butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2763887-67-6): Replaces the amino group with a hydroxyl group at position 2. Molecular formula: C₁₃H₂₃NO₃; molecular weight: 241.33 g/mol .
- Tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7): Features a ketone group at position 3. Molecular formula: C₁₃H₂₁NO₃; molecular weight: 239.31 g/mol . The oxo group enhances reactivity in nucleophilic additions but reduces basicity compared to the amino derivative.
Amino Position Isomerism
- Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2091625-52-2): Amino group at position 8 instead of 1.
Heteroatom Variations in the Spirocyclic Core
Nitrogen vs. Oxygen
- Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1245816-29-8): Replaces one nitrogen in the spirocyclic core with oxygen (oxa substitution). Molecular formula: C₁₂H₂₁NO₃; molecular weight: 227.30 g/mol .
Diaza vs. Azaspiro Derivatives
- Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: Contains two nitrogen atoms in the spirocyclic core. Molecular formula: C₁₂H₂₁N₂O₂ (estimated). Additional nitrogen enhances hydrogen-bonding capacity and basicity, making it suitable for coordination chemistry .
Substituent Effects on Stability and Reactivity
Benzyl vs. Tert-butyl Carbamate
- Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Benzyl carbamate group instead of tert-butyl. Lower hydrolytic stability compared to tert-butyl derivatives .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Functional Impact |
|---|---|---|---|---|---|
| Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate | 1627972-89-7 | C₁₃H₂₄N₂O₂ | 240.35 | 1° Amino group | High basicity, bioactive potential |
| Tert-butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate | 2763887-67-6 | C₁₃H₂₃NO₃ | 241.33 | 2° Hydroxyl group | Enhanced H-bonding, polar solubility |
| Tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1363381-96-7 | C₁₃H₂₁NO₃ | 239.31 | 3° Ketone group | Reactivity in nucleophilic additions |
| Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | 1245816-29-8 | C₁₂H₂₁NO₃ | 227.30 | Oxa substitution | Increased polarity, altered bioavailability |
| Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | Not provided | C₁₅H₁₉NO₃ | 261.32 | Benzyl carbamate | Steric hindrance, aromatic interactions |
生物活性
Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structural features contribute to its biological activity, making it a subject of interest in various therapeutic applications.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 1363381-72-9
- IUPAC Name : tert-butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with chemokine receptors and potential neuroprotective effects.
Chemokine Receptor Modulation
One of the notable biological activities of this compound is its ability to modulate chemokine receptors, specifically CCR3 and CCR5. These receptors are implicated in several inflammatory processes and diseases, including HIV infection and other immunological disorders. Compounds derived from this class have been shown to inhibit the activity of these receptors, suggesting potential therapeutic applications in treating conditions such as:
- HIV/AIDS
- Chronic Inflammatory Diseases
A study highlighted that derivatives of 1-carbonyl-7-azaspiro[3.5]nonane can effectively regulate chemokine receptor activity, offering a pathway for developing novel anti-inflammatory drugs .
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to act as an antioxidant could be beneficial in protecting neuronal cells from damage.
Case Study 1: Chemokine Receptor Inhibition
In a controlled study, researchers synthesized various derivatives of Tert-butyl 1-amino-6-azaspiro[3.5]nonane and evaluated their efficacy in inhibiting CCR3 and CCR5 receptors. The results indicated that specific modifications to the spirocyclic structure enhanced receptor affinity and selectivity, suggesting that this compound could lead to the development of new therapeutic agents targeting these pathways .
Case Study 2: Neuroprotection in Cellular Models
Another study investigated the neuroprotective effects of Tert-butyl 1-amino-6-azaspiro[3.5]nonane in vitro using neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and oxidative damage markers, indicating its potential as a protective agent against neurodegeneration .
Data Table: Biological Activities and Effects
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Chemokine Receptor Modulation | Inhibition of CCR3 and CCR5 | HIV/AIDS treatment, anti-inflammatory |
| Neuroprotection | Antioxidant properties | Neurodegenerative disease prevention |
常见问题
Q. How can the compound’s spirocyclic scaffold be functionalized for targeted drug delivery studies?
- Methodological Answer :
- Click chemistry : Introduce azide-alkyne cycloaddition handles (e.g., propargyl groups) for bioconjugation.
- Protecting-group-free routes : Use enzyme-mediated catalysis (e.g., lipases) for regioselective modifications.
- In vivo tracking : Label with ¹⁸F isotopes via late-stage fluorination for PET imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
